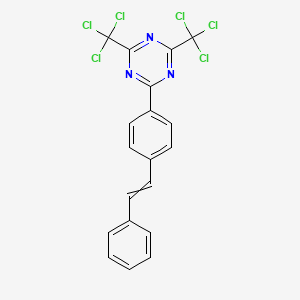
2-(4-Styrylphenyl)-4,6-bis(trichloromethyl)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a phenylethenyl group and two trichloromethyl groups attached to the triazine ring. Triazines are widely studied due to their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- typically involves multiple steps, starting with the formation of the triazine ring. One common method is the trimerization of nitriles, such as cyanogen chloride or cyanamide . The phenylethenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aryl halide reacts with an alkene in the presence of a Lewis acid catalyst . The trichloromethyl groups are often introduced via chlorination reactions using reagents like trichloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydrotriazines.
Substitution: Amino or thiol-substituted triazines.
Scientific Research Applications
1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethenyl group may enhance binding affinity through π-π interactions with aromatic residues in proteins . The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its controversial presence in food safety incidents.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and reactive dyes.
Uniqueness
1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11Cl6N3 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H11Cl6N3/c20-18(21,22)16-26-15(27-17(28-16)19(23,24)25)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
InChI Key |
TWMGONWXQSKRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate](/img/structure/B15349517.png)
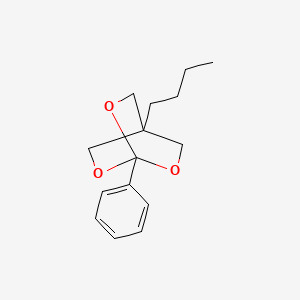

![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)

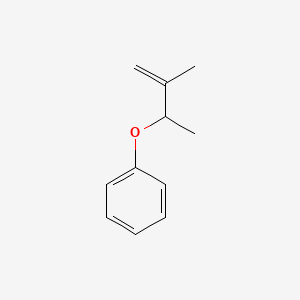
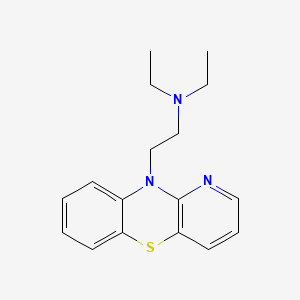
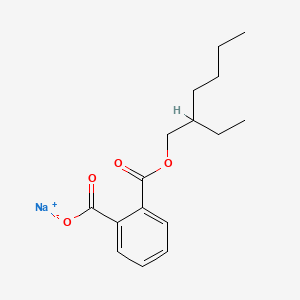
![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
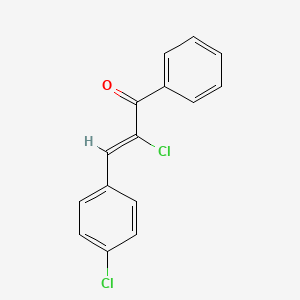
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
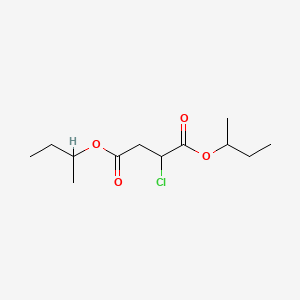
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
